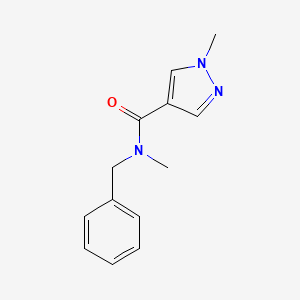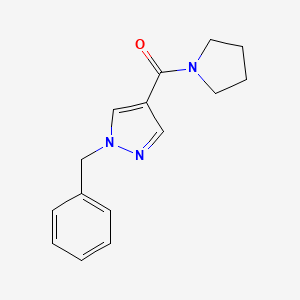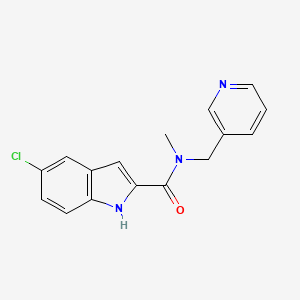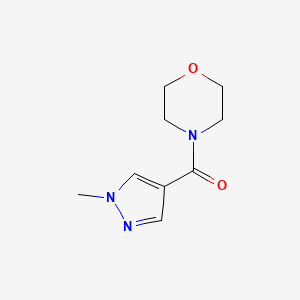
3-indol-1-yl-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-indol-1-yl-N,N-dimethylpropanamide, also known as IDM, is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. IDM has gained significant attention in recent years due to its potential therapeutic applications in various medical conditions.
作用机制
3-indol-1-yl-N,N-dimethylpropanamide acts as a potent agonist of the CB1 receptor, which is widely expressed in the central nervous system. The activation of CB1 receptor by 3-indol-1-yl-N,N-dimethylpropanamide leads to the modulation of various signaling pathways, including the G protein-coupled receptor signaling, the adenylyl cyclase pathway, and the mitogen-activated protein kinase pathway. The activation of CB1 receptor by 3-indol-1-yl-N,N-dimethylpropanamide also leads to the modulation of neurotransmitter release, including the inhibition of glutamate and GABA release.
Biochemical and Physiological Effects
3-indol-1-yl-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. 3-indol-1-yl-N,N-dimethylpropanamide has also been shown to have analgesic effects by modulating the pain signaling pathway. Furthermore, 3-indol-1-yl-N,N-dimethylpropanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
3-indol-1-yl-N,N-dimethylpropanamide has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for the precise modulation of the endocannabinoid system. 3-indol-1-yl-N,N-dimethylpropanamide is also stable and has a long half-life, which allows for the prolonged exposure of cells or tissues to the compound. However, 3-indol-1-yl-N,N-dimethylpropanamide also has some limitations for lab experiments. It is a synthetic compound, which may limit its applicability in certain biological systems. Furthermore, 3-indol-1-yl-N,N-dimethylpropanamide may have off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 3-indol-1-yl-N,N-dimethylpropanamide. One direction is to investigate the potential therapeutic applications of 3-indol-1-yl-N,N-dimethylpropanamide in various medical conditions, including cancer, epilepsy, and other neurological disorders. Another direction is to investigate the role of 3-indol-1-yl-N,N-dimethylpropanamide in the modulation of the endocannabinoid system and its interaction with other signaling pathways. Furthermore, the development of novel synthetic cannabinoids based on the structure of 3-indol-1-yl-N,N-dimethylpropanamide may lead to the discovery of new compounds with improved therapeutic properties.
合成方法
The synthesis of 3-indol-1-yl-N,N-dimethylpropanamide involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethanone with N,N-dimethylpropanamide in the presence of a reducing agent. The reaction takes place under mild conditions and yields a pure product with high purity. The synthesis method of 3-indol-1-yl-N,N-dimethylpropanamide has been optimized to improve the yield and reduce the cost of production.
科学研究应用
3-indol-1-yl-N,N-dimethylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various preclinical models. 3-indol-1-yl-N,N-dimethylpropanamide has also been investigated for its potential use in the treatment of cancer, epilepsy, and other neurological disorders. Furthermore, 3-indol-1-yl-N,N-dimethylpropanamide has been used as a tool compound in the study of the endocannabinoid system and its role in various physiological processes.
属性
IUPAC Name |
3-indol-1-yl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-14(2)13(16)8-10-15-9-7-11-5-3-4-6-12(11)15/h3-7,9H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLJJJCTQHNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-indol-1-yl-N,N-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)


![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)


